Cas no 1805234-65-4 (5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile)

5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile
-
- インチ: 1S/C10H6BrF5N2O/c11-3-5-4-18-7(9(12)13)8(6(5)1-2-17)19-10(14,15)16/h4,9H,1,3H2
- InChIKey: UHZVCMYWJQTGBK-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CN=C(C(F)F)C(=C1CC#N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 343
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 45.9
5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029079366-1g |
5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile |
1805234-65-4 | 97% | 1g |
$1,579.40 | 2022-04-01 |
5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報
5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile: A Comprehensive Overview
The compound with CAS No. 1805234-65-4, commonly referred to as 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups, including a bromomethyl group, a difluoromethyl group, and a trifluoromethoxy group, along with an acetonitrile moiety. These substituents contribute to its unique chemical properties and potential applications in various industries.
Recent studies have highlighted the importance of such multifunctional compounds in the development of advanced materials, particularly in the context of drug discovery and agrochemicals. The presence of fluorinated groups, such as the difluoromethyl and trifluoromethoxy substituents, imparts high stability and bioavailability to the molecule. Additionally, the bromomethyl group introduces reactivity that can be exploited in various synthetic transformations. The acetonitrile group further enhances the molecule's solubility and electronic properties, making it a versatile building block for further chemical modifications.
One of the most promising applications of 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile lies in its potential use as an intermediate in the synthesis of bioactive compounds. Researchers have demonstrated that this compound can serve as a precursor for the development of novel pharmaceutical agents targeting various diseases. For instance, its ability to undergo nucleophilic substitution reactions has been leveraged to create derivatives with enhanced pharmacokinetic profiles.
In addition to its role in drug discovery, this compound has also found applications in agrochemicals. Its fluorinated substituents confer resistance to metabolic degradation, making it an ideal candidate for the development of pesticides and herbicides with improved efficacy and reduced environmental impact. Recent studies have shown that derivatives of this compound exhibit potent activity against a wide range of agricultural pests and weeds.
The synthesis of 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile involves a series of intricate chemical transformations. Key steps include the introduction of fluorinated substituents via electrophilic substitution reactions and the subsequent installation of the bromomethyl and acetonitrile groups through carefully controlled nucleophilic substitutions. The optimization of these reaction conditions has been a focus of recent research efforts, with advancements leading to higher yields and improved purity levels.
From a structural standpoint, the pyridine ring serves as a rigid framework that facilitates precise control over the spatial arrangement of substituents. This structural rigidity is crucial for maintaining the molecule's stability and reactivity under various reaction conditions. Furthermore, the electronic effects introduced by the substituents can be fine-tuned to achieve desired reactivity profiles, making this compound highly adaptable to different synthetic pathways.
Recent advancements in computational chemistry have also shed light on the electronic properties of 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile. Density functional theory (DFT) calculations have revealed that the molecule exhibits significant electron-withdrawing effects due to its fluorinated substituents. These effects influence its interaction with biological targets and its behavior in chemical reactions, providing valuable insights for further optimization.
In conclusion, 5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1805234-65-4) stands out as a versatile and highly functionalized compound with diverse applications across multiple disciplines. Its unique combination of substituents offers unparalleled opportunities for innovation in drug discovery, agrochemicals, and materials science. As research continues to uncover new potential uses for this compound, it is poised to play an increasingly important role in advancing modern chemistry.
1805234-65-4 (5-(Bromomethyl)-2-(difluoromethyl)-3-(trifluoromethoxy)pyridine-4-acetonitrile) 関連製品
- 2228258-88-4((1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}cyclopropyl)methanamine)
- 942003-17-0(N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylcyclohexanesulfonamide)
- 2411194-02-8(2-chloro-N-2,2-difluoro-2-(6-methoxypyridin-2-yl)ethylacetamide)
- 2306262-33-7(3-Methylthieno[3,2-c]pyridin-4-amine)
- 778-82-5(Ethyl Indole-3-acetate)
- 443144-25-0(3-Cyano-1H-indole-7-carboxylic Acid)
- 1095218-67-9(tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate)
- 63660-23-1(3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine)
- 1825512-54-6(N-(Cyanomethyl)-4-methyl-N-prop-2-ynylthiophene-3-carboxamide)
- 904325-80-0([1,1'-Biphenyl]-4-methanol, 4'-(trifluoromethoxy)-)



